molecular formula C13H26N2O2 B1593283 tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate CAS No. 886362-50-1

tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate

Cat. No. B1593283
M. Wt: 242.36 g/mol
InChI Key: YJCLONDHMINYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1-(2-aminoethyl)cyclohexyl)carbamate , also known by its systematic name N-Boc-ethylenediamine , is a chemical compound with the following properties:



  • Empirical Formula : C<sub>7</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub>

  • Molecular Weight : 160.21 g/mol

  • Synonyms : N-Boc-1,2-diaminoethane, tert-Butyl N-(2-aminoethyl)carbamate



Synthesis Analysis

N-Boc-ethylenediamine can be synthesized through the protection of ethylenediamine with a tert-butoxycarbonyl (Boc) group. The Boc group serves as a temporary protective unit during subsequent reactions. The synthesis involves the reaction of ethylenediamine with tert-butyl chloroformate or tert-butyl isocyanate.



Molecular Structure Analysis

The molecular structure of N-Boc-ethylenediamine consists of a cyclohexyl ring with an attached aminoethyl group. The tert-butyl group protects the amino group. The compound’s stereochemistry is crucial for its biological activity.



Chemical Reactions Analysis

N-Boc-ethylenediamine participates in various chemical reactions:



  • Cross-linking Reactions : It acts as a cross-linking reagent in organic synthesis.

  • Introduction of Ethylenediamine Spacer : N-Boc-ethylenediamine is used to introduce an ethylenediamine spacer in the preparation of pharmacologically active analogs.



Physical And Chemical Properties Analysis


  • Refractive Index (n20/D) : 1.458 (literature value)

  • Boiling Point : 72-80°C at 0.1 mmHg (literature value)

  • Density : 1.012 g/mL at 20°C (literature value)


Safety And Hazards


  • Hazard Classification : Skin Corrosive (H314)

  • Precautionary Statements : Handle with care, wear appropriate protective gear, and avoid skin contact.

  • Storage : Keep in a dark place, sealed, and at 2-8°C.


Future Directions

Research on N-Boc-ethylenediamine continues to explore its applications in drug development, materials science, and organic synthesis. Further investigations into its reactivity, stability, and potential biological activities are warranted.


Please note that this analysis is based on available literature, and specific details may vary depending on the context of use. For a more exhaustive review, consult relevant scientific papers and databases123.


properties

IUPAC Name

tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-13(9-10-14)7-5-4-6-8-13/h4-10,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCLONDHMINYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649644
Record name tert-Butyl [1-(2-aminoethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate

CAS RN

886362-50-1
Record name Carbamic acid, [1-(2-aminoethyl)cyclohexyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [1-(2-aminoethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-50-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate
Reactant of Route 2
tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate
Reactant of Route 4
tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate
Reactant of Route 5
tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate
Reactant of Route 6
tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.